N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethyl-substituted phenyl group, a pyridinyl-substituted oxadiazole ring, and a sulfanyl group attached to an acetamide moiety
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-12-3-5-14(6-4-12)19-15(22)11-24-17-21-20-16(23-17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOOFWAYFSXDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the pyridinyl group: This step may involve the use of a pyridine derivative in a nucleophilic substitution reaction.
Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a thiol group is introduced to the oxadiazole ring.
Formation of the acetamide moiety: This involves the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfanyl group could play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Biological Activity
N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic compound that has drawn attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.
Chemical Structure and Synthesis
This compound features a complex structure that includes an ethyl-substituted phenyl group, a pyridinyl-substituted oxadiazole ring, and a sulfanyl group. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Introduction of the Pyridinyl Group : This is often accomplished via nucleophilic substitution reactions using pyridine derivatives.
- Attachment of the Sulfanyl Group : Thiolation reactions are employed to introduce the sulfanyl moiety.
- Formation of the Acetamide Moiety : This involves the reaction of an amine with acylating agents like acyl chlorides.
Anticancer Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, a study reported that several oxadiazole derivatives showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The compound this compound was noted for its ability to inhibit cell proliferation with IC50 values comparable to established chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4h | A549 | <0.14 |
| 4g | C6 | 8.16 |
| 4f | C6 | 13.04 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and sulfanyl group are crucial for binding to these targets, potentially modulating their activity and leading to apoptosis in cancer cells .
Case Studies and Research Findings
- Cytotoxic Activity : A recent study synthesized several new oxadiazole derivatives and tested their cytotoxicity on A549 and C6 cell lines. Compounds demonstrated varying degrees of effectiveness, with some achieving low nanomolar concentrations for effective inhibition .
- Enzyme Inhibition : Research has shown that oxadiazole derivatives can inhibit key enzymes involved in cancer progression. For example, certain compounds were found to inhibit caspase activity, which is critical in programmed cell death pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
